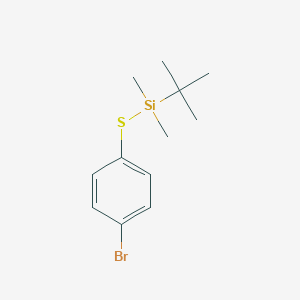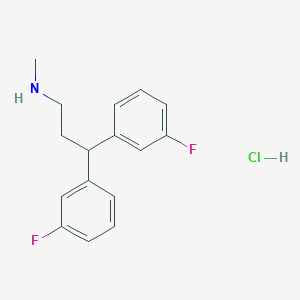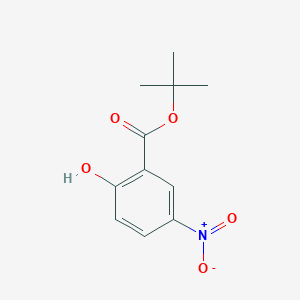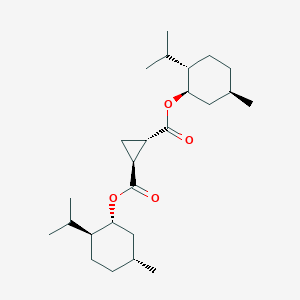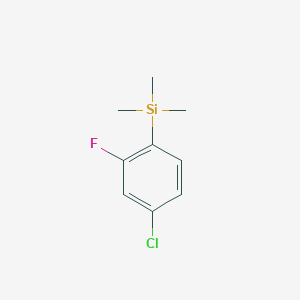
Trimethyl(4-chloro-2-fluorophenyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl(4-chloro-2-fluorophenyl)silane is a chemical compound with the molecular formula C9H12ClFSi and a molecular weight of 202.73 g/mol . It is a colorless liquid that is soluble in organic solvents and is widely used in various fields, including medical, environmental, and industrial research.
準備方法
The synthesis of Trimethyl(4-chloro-2-fluorophenyl)silane typically involves the reaction of 4-chloro-2-fluorophenyl magnesium bromide with trimethylchlorosilane. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of trimethylchlorosilane. The reaction mixture is usually refluxed for several hours, and the product is purified by distillation.
化学反応の分析
Trimethyl(4-chloro-2-fluorophenyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the trimethylsilyl group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding silanols.
Reduction Reactions: It can be reduced to form silanes.
Common reagents used in these reactions include halides, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
Trimethyl(4-chloro-2-fluorophenyl)silane is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: It is used in the modification of biomolecules to study their functions and interactions.
Medicine: It is used in the development of pharmaceuticals and diagnostic agents.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Trimethyl(4-chloro-2-fluorophenyl)silane involves the formation of carbon-silicon bonds through nucleophilic substitution reactionsThis makes it a versatile reagent in organic synthesis.
類似化合物との比較
Trimethyl(4-chloro-2-fluorophenyl)silane can be compared with other similar compounds such as:
Trimethylsilyl chloride: Similar in structure but lacks the phenyl group.
(4-Chloro-2-fluorophenyl)dimethylsilane: Similar but has two methyl groups instead of three.
(4-Chloro-2-fluorophenyl)triethylsilane: Similar but has ethyl groups instead of methyl groups.
The uniqueness of this compound lies in its specific combination of the phenyl group with the trimethylsilyl group, which provides distinct reactivity and applications .
特性
IUPAC Name |
(4-chloro-2-fluorophenyl)-trimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClFSi/c1-12(2,3)9-5-4-7(10)6-8(9)11/h4-6H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYARRMRNBUMCJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C=C(C=C1)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClFSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60539780 |
Source


|
| Record name | (4-Chloro-2-fluorophenyl)(trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60539780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153357-87-0 |
Source


|
| Record name | (4-Chloro-2-fluorophenyl)(trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60539780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
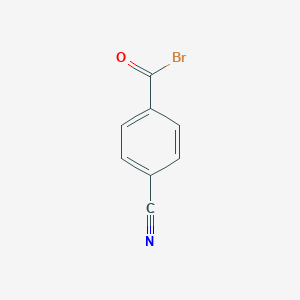
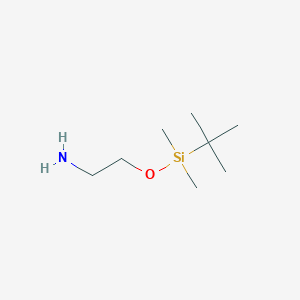
![5-Azaspiro[2.4]heptane-1-carboxylicacid, 5-(phenylmethyl)-, ethyl ester](/img/structure/B117004.png)

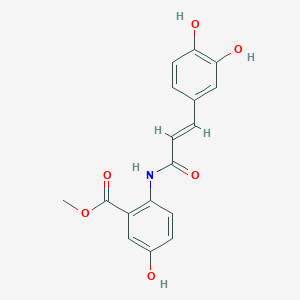
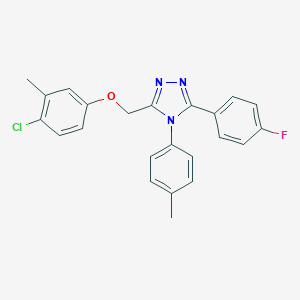
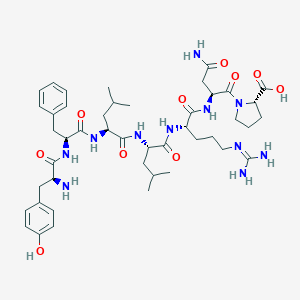
![1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(trifluoromethanesulfonate)](/img/structure/B117048.png)
